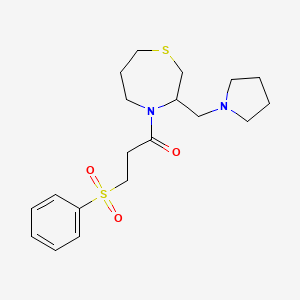
3-(Phenylsulfonyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylsulfonyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)propan-1-one is a useful research compound. Its molecular formula is C19H28N2O3S2 and its molecular weight is 396.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent Synthesis
- Research has shown that compounds incorporating sulfamoyl moieties, similar to the structure of the given compound, are suitable for use as antimicrobial agents. New heterocyclic compounds, including thiazole and pyridone derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Research
- Substituted benzamide/benzene sulfonamides, with structural similarities to the mentioned compound, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. This research highlights the potential of such compounds in anticancer applications (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Chemical Synthesis and Diversity
- The compound's structural relatives have been used to generate a diverse library of compounds through alkylation and ring closure reactions. These include dithiocarbamates, thioethers, NH-azoles, and ketones, demonstrating the compound's utility in expanding chemical diversity (Roman, 2013).
Novel Drug Design
- Research on similar compounds has led to the discovery of novel drug candidates like BMS-214662, a farnesyltransferase inhibitor with potent preclinical antitumor activity. This illustrates the role of such compounds in the design and discovery of new therapeutic agents (Hunt et al., 2000).
Metabolic Studies
- The compound's structural analogs have been studied for their metabolism in the context of anticancer therapy. Understanding the metabolic processes and routes of administration of such compounds is crucial for their effective use in treatments (Wang et al., 2014).
Synthesis of Antihyperglycemic Agents
- Related compounds have been synthesized and evaluated as antihyperglycemic agents, indicating potential applications in treating conditions like diabetes (Wrobel et al., 1998).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c22-19(9-14-26(23,24)18-7-2-1-3-8-18)21-12-6-13-25-16-17(21)15-20-10-4-5-11-20/h1-3,7-8,17H,4-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYVARDDDVNXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
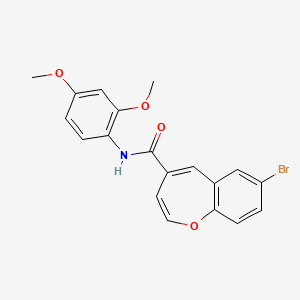
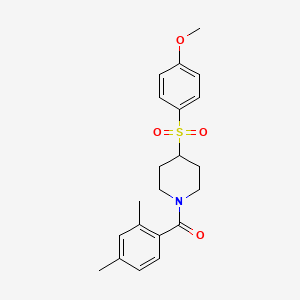


![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
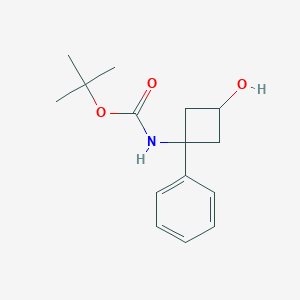
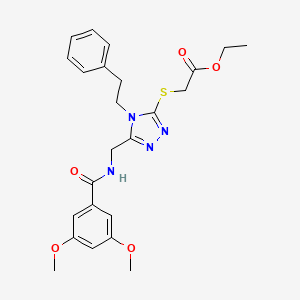
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)
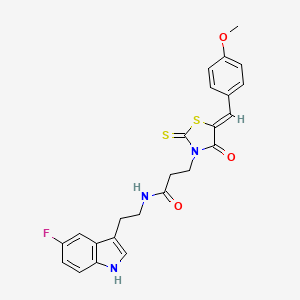
![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)
